4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
The compound “4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The molecule also has a methoxyphenyl group attached to the piperazine ring and a methylsulfanyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its reactivity, which is influenced by factors such as the presence of functional groups and the electronic and steric properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure .Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The interaction of the compound with the α1-AR results in changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-12-16(19-17(18-13)23-3)21-10-8-20(9-11-21)14-6-4-5-7-15(14)22-2/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOBZYFGFCIYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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